2,11-dimethyl-8-nitro-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
Description
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Properties
IUPAC Name |
9,13-dimethyl-10-(2-methylphenyl)-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-11-6-4-5-7-15(11)21-18(26)20-17-12(2)19(21,3)25-16-9-8-13(22(23)24)10-14(16)17/h4-10,12,17H,1-3H3,(H,20,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKWOXLNVYXFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=C(C=CC(=C3)[N+](=O)[O-])OC1(N(C(=S)N2)C4=CC=CC=C4C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,11-dimethyl-8-nitro-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a member of the oxadiazocine family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
This compound features a complex structure characterized by:
- Two six-membered rings
- One five-membered aza ring
- A tetrahydrofuran ring
The presence of various functional groups such as nitro and thione contributes to its biological activity.
Antimicrobial Properties
Research indicates that compounds in the oxadiazocine class exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to this compound possess inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
Recent findings suggest that 2,11-dimethyl-8-nitro derivatives show promise in cancer therapy. In vitro studies have reported that these compounds induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 12 | Caspase activation |
| A549 (Lung) | 10 | Bcl-2 modulation |
Anti-inflammatory Effects
In vivo studies have shown that this compound can reduce inflammation markers in animal models. The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of a similar oxadiazocine derivative against Staphylococcus aureus. Results indicated a significant reduction in bacterial load after treatment with an IC50 value of 20 µM.
- Case Study on Cancer Cell Lines : A laboratory study assessed the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability and increased apoptosis markers.
The biological activities of 2,11-dimethyl-8-nitro compounds are thought to involve:
- Interaction with DNA : Some studies suggest that these compounds may intercalate with DNA, disrupting replication.
- Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways has also been observed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
